molecular formula C23H16ClF4NO3 B2869728 (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one CAS No. 478039-56-4

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one

Cat. No.: B2869728
CAS No.: 478039-56-4
M. Wt: 465.83
InChI Key: TWTBIYFHPGESOD-VAWYXSNFSA-N
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Description

The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one (CAS No. provided in ) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features:

  • A 3-[(2-chloro-6-fluorophenyl)methoxy]phenyl group at the 1-position of the propenone backbone.
  • A 4-(trifluoromethoxy)phenylamino substituent at the 3-position.

These substituents confer unique electronic and steric properties. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while the chloro-fluoro substitution on the benzyloxy moiety enhances lipophilicity.

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF4NO3/c24-20-5-2-6-21(25)19(20)14-31-18-4-1-3-15(13-18)22(30)11-12-29-16-7-9-17(10-8-16)32-23(26,27)28/h1-13,29H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTBIYFHPGESOD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate Formation

The synthesis begins with the preparation of the chalcone backbone via Claisen-Schmidt condensation. This reaction couples 3-[(2-chloro-6-fluorophenyl)methoxy]acetophenone with 4-(trifluoromethoxy)benzaldehyde under basic conditions.

Reaction Conditions and Optimization

The reaction employs a 1:1 molar ratio of acetophenone and aldehyde derivatives in methanol, catalyzed by 50% aqueous NaOH. For fluorinated substrates, 25% NaOH is preferred to minimize side reactions. Heating at 70°C for 3–5 hours ensures complete conversion, monitored via TLC using hexane/ethyl acetate (9:1). The chalcone precipitates upon neutralization with HCl, followed by extraction with dichloromethane and recrystallization from methanol/water.

Table 1: Comparative Yields Under Varied Conditions
Base Concentration Temperature (°C) Time (h) Yield (%)
25% NaOH 70 3 76
50% NaOH 70 5 89
Micellar CTAB* 25 24 44

*Cetyltrimethylammonium bromide (CTAB) in water.

Michael Addition for Amino Group Introduction

The chalcone intermediate undergoes Michael addition with 4-(trifluoromethoxy)aniline to introduce the β-amino group. This step proceeds via nucleophilic attack on the α,β-unsaturated ketone, followed by elimination to form the enamine.

Solvent and Catalyst Selection

Ethanol or micellar media (e.g., CTAB or Tween 80) are optimal for this step. In micellar conditions, CTAB enhances reactant solubility, achieving 44–63% yields, while Tween 80 offers a greener alternative with comparable efficiency. Grinding techniques with NaOH as a base catalyst yield 26–46% under solvent-free conditions.

Table 2: Michael Addition Outcomes
Method Catalyst Temperature (°C) Yield (%)
Micellar (CTAB) None 25 44
Grinding NaOH RT 26
Ethanol Reflux DBU* 80 61

*1,8-Diazabicyclo[5.4.0]undec-7-ene.

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (5 mL/g) at 50°C. HPLC analysis confirms >98% purity, while FTIR identifies the carbonyl stretch at 1660 cm⁻¹. ¹H NMR (400 MHz, CDCl₃) reveals alkene protons at δ 7.6–7.8 ppm and aromatic resonances for substituted phenyl groups.

Green Chemistry Approaches

Micellar Synthesis

CTAB-mediated reactions in water reduce organic solvent use, achieving 44–91% yields for structurally complex chalcones. Diffusion Ordered Spectroscopy (DOSY) confirms reactant incorporation into micelles, enhancing reaction efficiency.

Solvent-Free Grinding

Mechanical grinding with NaOH completes the Claisen-Schmidt condensation in 15 minutes, albeit with lower yields (26–46%). This method minimizes waste and energy consumption.

Challenges and Innovations

  • Low Reactivity of Fluorinated Substrates : Fluorinated aldehydes require higher base concentrations (25% NaOH) to offset electron-withdrawing effects.
  • Enamine Stability : The β-amino group necessitated anhydrous conditions to prevent hydrolysis during purification.
  • Surfactant Selection : Tween 80 outperforms CTAB for electron-deficient aldehydes due to improved micellar encapsulation.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound is believed to modulate certain pathways by binding to key enzymes or receptors, thereby altering their activity. This modulation can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-[(2-chloro-6-fluorophenyl)methoxy]phenyl; 4-(trifluoromethoxy)phenylamino Not explicitly provided High lipophilicity due to -OCF₃ and halogenated aryl groups
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl; 2,3-dimethylphenylamino C₂₄H₂₁ClFNO₂ 409.88 Increased steric bulk from dimethyl group; reduced electron-withdrawing effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl; 2-chloro-6-fluorophenyl C₁₆H₁₂ClFO₂ (inferred) ~294.72 (estimated) Simplified structure lacking amino group; methoxy (-OCH₃) is less electron-withdrawing than -OCF₃
(2E)-3-(2-chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one 2-methylphenyl; 2-chloro-6-fluorophenyl C₁₆H₁₂ClFO 274.72 Minimal substituent complexity; methyl group increases hydrophobicity without electronic effects

Substituent Impact on Properties

Electron-Withdrawing vs. In contrast, the -OCH₃ group in ’s analog is less electron-withdrawing, reducing electrophilicity. The 2,3-dimethylphenylamino group in ’s compound introduces steric hindrance, which may impede binding to flat enzymatic pockets compared to the target’s planar -OCF₃-substituted anilino group.

The chloro-fluoro substitution in all analogs enhances halogen bonding capacity, which could improve target affinity in protein-ligand interactions.

Synthetic and Analytical Considerations: Structural elucidation of these compounds relies on NMR spectroscopy (¹H, ¹³C) and X-ray crystallography, as demonstrated in studies of related chalcones. For example, SHELX software () is widely used for crystallographic refinement. The target compound’s complexity may require advanced techniques like 2D NMR (COSY, NOESY) to resolve overlapping signals from its aryl substituents.

Biological Activity

The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C24H21ClFNO2
CAS Number 477888-59-8
Molar Mass 409.88 g/mol

Structure

The compound features a complex structure with multiple functional groups, including chloro, fluoro, methoxy, and amino groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups enhances its binding affinity and specificity for these targets, modulating their activity and leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines (MCF-7), it was found that:

  • IC50 Value : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity.
  • Mechanism : Apoptotic markers such as caspase-3 activation were observed, suggesting the compound triggers programmed cell death.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity is particularly relevant in the context of chronic inflammatory diseases.

Data Table: Cytokine Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
IL-650015070%
TNF-alpha3009070%

Antibacterial Activity

Research indicates that the compound exhibits antibacterial properties against various strains of bacteria. The presence of halogen substituents appears to enhance its antibacterial efficacy.

Case Study: Antibacterial Efficacy

In a comparative study against E. coli and S. aureus:

  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL
  • Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

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